[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 227.13 . The SMILES string representation isCl.Cl.CNCc1nncn1C(C)C
. This provides a way to represent the structure of the chemical in text format. Physical And Chemical Properties Analysis
This compound is a solid . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and applications.Scientific Research Applications
Synthesis Applications
The compound's derivatives and related triazole compounds have been extensively studied for their potential in organic synthesis and material applications. For instance, triazole derivatives have been investigated for their role in the synthesis of dihydrostreptobiosamine, a component significant in the synthesis of complex natural products (S. Umezawa, H. Sano, Tsutomu Tsughiya, 1975). Furthermore, the adsorption characteristics of triazole derivatives on mild steel surfaces in corrosive environments highlight their potential in material science and corrosion inhibition (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).
Antimicrobial and Antitumor Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogens, including Mycobacterium tuberculosis, showcasing the compound's relevance in developing new antimicrobial agents (N. Boechat, V. Ferreira, S. Ferreira, et al., 2011). Similarly, triazolo[1,5-a]pyrimidine derivatives, related to the triazole family, have demonstrated promising anti-tumor activities by inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells (F. Safari, M. Bayat, Shima Nasri, Solmaz Karami, 2020).
Environmental and Material Sciences
In environmental science, triazole compounds have been explored for their potential in soil bioavailability and herbicide dynamics, reflecting their significance in agricultural chemistry and environmental remediation (M. Inoue, R. Oliveira, J. Constantin, et al., 2009). Additionally, the development of N-halamine-coated cotton utilizing triazole derivatives points to their application in antimicrobial and detoxification textiles (X. Ren, A. Akdag, H. Kocer, et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWCGYKVBKYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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